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molecular formula C7H13ClO2S B8335985 Methyl 4-[(2-chloroethyl)thio]butanoate

Methyl 4-[(2-chloroethyl)thio]butanoate

Cat. No. B8335985
M. Wt: 196.70 g/mol
InChI Key: YAXIQRWFYVJOFY-UHFFFAOYSA-N
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Patent
US06849657B2

Procedure details

A 0° C. isopropanol (70 mL) solution of 4-mercaptobutyric acid (3.85 g, 20 mmol) was treated with sodium hydride in four portions (95%, 1.56 g total, 65 mmol) over 20 minutes and allowed to warm to room temperature. 1-Bromo-2-chloroethane (11 mL, 128 mmol) was added rapidly with the resulting suspension stirred vigorously for 2 days, then the volatiles were removed, and the residue was partitioned between 5% aqueous acetic acid and ethyl acetate. The combined organic extracts were washed with brine and stored over sodium sulfate. The extract was filtered and the volatiles were removed under vacuum. The residue was dissolved in methanol (60 mL) and cooled to 0° C. under argon atmosphere. Thionyl chloride (5 mL, 69 mmol) was added dropwise and the solution was stirred at room temperature. After 2-3 hours, the volatiles were removed, toluene was added, and the volatiles were removed again. Chromatography yielded (2.93 g, 14 mmol) of methyl 4-[(2-chloroethyl)thio]butanoate as a colorless oil: MS (NH3) m/z 199 (M+1+ with 37Cl), 197 (M+1+ with 35Cl).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[H-].[Na+].Br[CH2:11][CH2:12][Cl:13].S(Cl)(Cl)=O.[CH:18](O)(C)C>>[Cl:13][CH2:12][CH2:11][S:1][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:18])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
BrCCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
3.85 g
Type
reactant
Smiles
SCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 5% aqueous acetic acid and ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
FILTRATION
Type
FILTRATION
Details
The extract was filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. under argon atmosphere
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature
WAIT
Type
WAIT
Details
After 2-3 hours
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
ADDITION
Type
ADDITION
Details
toluene was added
CUSTOM
Type
CUSTOM
Details
the volatiles were removed again

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClCCSCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14 mmol
AMOUNT: MASS 2.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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